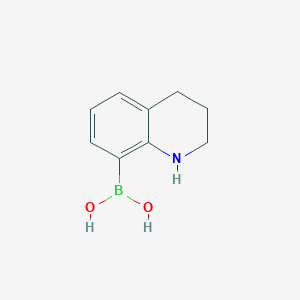![molecular formula C14H24N2Si B13458474 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole](/img/structure/B13458474.png)
1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole is an organosilicon compound characterized by the presence of a pyrazole ring substituted with a tris(propan-2-yl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole typically involves the reaction of 1H-pyrazole with a suitable silylating agent. One common method is the use of tris(propan-2-yl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield a silyl ether, while substitution reactions can introduce different functional groups onto the pyrazole ring.
Scientific Research Applications
1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target proteins.
Comparison with Similar Compounds
- 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-imidazole
- 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-triazole
Uniqueness: 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H24N2Si |
|---|---|
Molecular Weight |
248.44 g/mol |
IUPAC Name |
tri(propan-2-yl)-(2-pyrazol-1-ylethynyl)silane |
InChI |
InChI=1S/C14H24N2Si/c1-12(2)17(13(3)4,14(5)6)11-10-16-9-7-8-15-16/h7-9,12-14H,1-6H3 |
InChI Key |
FBSDNCBAKRFNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CN1C=CC=N1)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
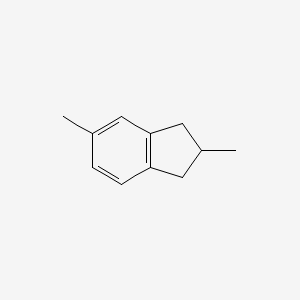
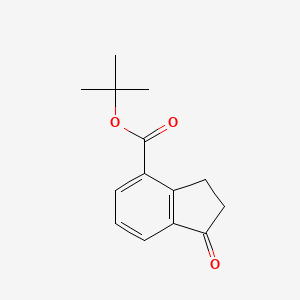
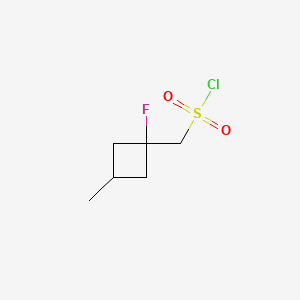
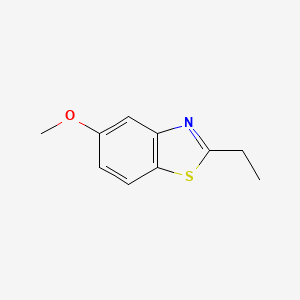
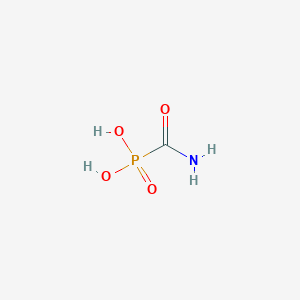
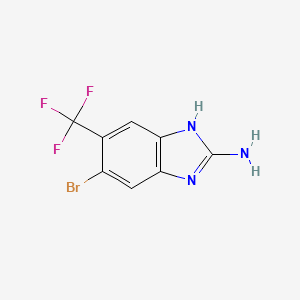
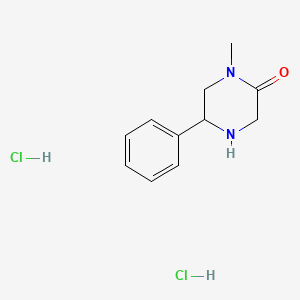
![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid](/img/structure/B13458424.png)
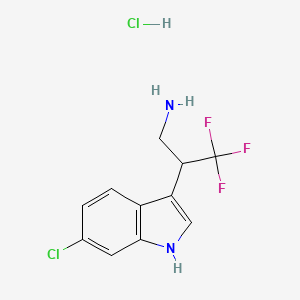
![Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B13458437.png)
![N-[2-(1H-Indol-3-yl)ethyl]dodecanamide](/img/structure/B13458446.png)
